2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol
Description
Positional Isomerism of the Methoxy Group
The methoxy substituent’s position on the benzyl ring defines distinct isomers:
Substituent Variation on the Amino Group
The nitrogen atom’s substitution pattern allows for additional isomers:
- Mono-substituted analogs : Replacing the methyl group with hydrogen (e.g., 2-[(3-methoxyphenyl)amino]ethanol).
- Di-substituted analogs : Incorporating bulkier alkyl groups (e.g., ethyl instead of methyl).
These structural variations influence physicochemical properties such as solubility and reactivity.
Stereochemical Considerations and Chiral Centers
The nitrogen atom in this compound is bonded to three distinct groups:
- Methyl group ($$ \text{CH}_3 $$)
- 3-Methoxybenzyl group ($$ \text{CH}2\text{C}6\text{H}4\text{OCH}3 $$)
- Ethanol-derived chain ($$ \text{CH}2\text{CH}2\text{OH} $$)
This configuration creates a tertiary amine with a potential chiral center at nitrogen. However, nitrogen inversion in amines typically occurs rapidly at room temperature, leading to interconversion between enantiomers and rendering them non-resolvable under standard conditions. Despite this, stereoelectronic effects may influence interactions in chiral environments, such as enzyme binding sites.
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of Methoxy-Substituted Analogues
Key Observations:
- Electronic Effects : The meta-methoxy group in the target compound exerts weaker electron-donating effects compared to para-substituted analogues, altering resonance stabilization of the aromatic ring.
- Steric Interactions : Ortho-substituted analogues face steric hindrance between the methoxy group and ethanol chain, potentially reducing conformational flexibility.
- Hydrogen Bonding : All analogues retain the ethanol hydroxyl group, enabling hydrogen bonding with polar solvents or biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-methoxy-N-methylanilino)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-11(6-7-12)9-4-3-5-10(8-9)13-2/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
HLCHEWMVTBSPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Ethanolamine Derivatives
The most straightforward method involves alkylating ethanolamine with 3-methoxybenzyl chloride in the presence of a base. This one-step reaction proceeds via nucleophilic substitution, where the primary amine of ethanolamine displaces the chloride group on the aromatic substrate.
Reaction Conditions and Optimization
- Reagents : 3-Methoxybenzyl chloride (1.0 equiv), ethanolamine (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Acetic anhydride or tetrahydrofuran (THF).
- Temperature : 110–120°C.
- Time : 5–6 hours.
Post-reaction, the mixture is quenched in ice water, and the product is isolated via suction filtration. Recrystallization in a 95% ethanol-water mixture yields pure 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol with 70–85% efficiency .
Key Advantages:
- Avoids multi-step protection/deprotection sequences.
- Scalable for industrial production due to mild conditions.
Reductive Amination Approaches
Reductive amination combines 3-methoxybenzaldehyde and methylaminoethanol using catalytic hydrogenation or borohydride reducing agents. This method is favored for its atom economy and stereochemical control.
Catalytic Hydrogenation Protocol
Reduction of Schiff Base Intermediates
Schiff bases formed from 3-methoxybenzaldehyde and ethanolamine derivatives are reduced to yield the target compound. This two-step method ensures high purity but involves intermediate isolation.
Step 1: Schiff Base Formation
Catalytic Tandem Synthesis
A tandem approach using Cs$$2$$CO$$3$$ and transition-metal catalysts enables one-pot synthesis from 3-methoxybenzaldehyde and methylamine.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For large-scale production, the direct alkylation method is preferred due to its operational simplicity and high yield. Pilot studies using 3-methoxybenzyl chloride (10 kg) and ethanolamine (7.2 kg) in acetic anhydride achieved 82% yield with 99% purity after recrystallization.
Cost Analysis:
- Raw Materials : 3-Methoxybenzyl chloride ($120/kg), ethanolamine ($45/kg).
- Production Cost : ~$210/kg (excluding labor and equipment).
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)amino]ethanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Substituted aminoethanol derivatives
Scientific Research Applications
Pharmacological Applications
Neuroplasticity and Cognitive Enhancement
Recent studies have highlighted the role of compounds similar to 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol in promoting neuroplasticity. Neuroplasticity refers to the nervous system's ability to reorganize itself by forming new neural connections. This capability is crucial for learning and memory, making such compounds potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study: Neuroplasticity in Disease Models
Research indicates that phenyl aminoalkyl ether derivatives can enhance neuroplasticity, thereby improving cognitive functions in models of various neurological disorders. For instance, studies have shown that these compounds may mitigate symptoms associated with conditions such as depression and autism spectrum disorders by facilitating synaptic plasticity .
Synthetic Chemistry
Synthesis of Tertiary Amines
this compound can be synthesized through various methods, including the reaction of benzylamine with suitable aldehydes under optimized conditions. For example, a study demonstrated the successful synthesis of N-benzyl-1-(4-methoxyphenyl)methanamine using benzylamine and 4-methoxybenzaldehyde . The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.
Table 1: Synthesis Conditions for Tertiary Amines
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine + 4-Methoxybenzaldehyde | Methanol | 100 | 16 | 97 |
| Benzylamine + Isopropanol | Isopropanol | 100 | Varies | N/A |
Behavioral Pharmacology
Effects on Drug-Seeking Behavior
Research has explored the behavioral effects of compounds related to this compound on drug-seeking behavior in animal models. Synthetic cannabinoids have shown to influence relapse behaviors in rats, suggesting that similar mechanisms may be at play with this compound .
Therapeutic Potential
Treatment of Mental Disorders
The compound's structural properties suggest potential therapeutic applications in treating various mental health disorders. Its ability to interact with neurotransmitter systems could provide insights into developing new antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Positional Isomers
- 2-[(4-Methoxy-phenyl)-methyl-amino]-ethanol (CAS: 53332-62-0): The para-methoxy isomer exhibits distinct electronic effects compared to the meta-substituted counterpart. Data Comparison:
| Property | 3-Methoxy Derivative | 4-Methoxy Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 195.26 | 195.26 |
| LogP (Predicted) | 1.2 | 1.0 |
| CNS Penetrance | Moderate (e.g., used in NTR1 modulators) | Limited data; less explored |
- 2-[(2-Methoxy-phenyl)-methyl-amino]-ethanol: Ortho-substitution introduces steric hindrance, reducing conformational flexibility. This isomer is rarely reported in pharmacological studies, likely due to unfavorable pharmacokinetic properties .
Halogenated Derivatives
- 2-[(3-Chloro-4-fluorobenzyl)-methyl-amino]-ethanol (CAS: 797012-68-1): The addition of halogens (Cl, F) enhances lipophilicity and metabolic stability. This derivative shows improved binding to G-protein-coupled receptors compared to the non-halogenated parent compound .
- 2-[(2,6-Dichlorophenyl)-methyl-amino]-ethanol: Planar dichloro-substitution increases rigidity, as confirmed by X-ray crystallography (r.m.s. deviation = 0.0298 Å). This structural feature correlates with higher thermal stability but reduced solubility .
Thermodynamic and Physicochemical Properties
Vaporization Enthalpy (ΔHvap)
The "centerpiece" approach predicts ΔHvap for amino ethanols by comparing substituent effects. For example:
- 2-(Methyl-amino)-ethanol: ΔHvap = 58.3 kJ/mol (experimental) .
- 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol: Estimated ΔHvap = 78.5 kJ/mol (calculated via group contribution methods) .
Hydrogen Bonding
Intramolecular hydrogen bonding between the ethanol hydroxyl and methylamino groups stabilizes the molecule, as seen in analogs like 2-(phenyl-amino)-ethanol. This property is critical for its solubility in polar solvents .
Pharmacological Activity
Neurotensin Receptor 1 (NTR1) Modulation
- This compound: Acts as a biased agonist for NTR1, with β-arrestin recruitment efficacy (EC₅₀ = 1.48 ± 0.38 μM) . Demonstrates oral bioavailability and CNS penetration in preclinical models .
- Fluorinated Analogues (e.g., 2-[(1-Fluoro-cyclopropyl)-methyl-amino]-ethanol): Fluorine substitution enhances metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) but reduces β-arrestin bias (EC₅₀ = 2.1 μM) .
Biological Activity
2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol, a compound characterized by its methoxy-substituted phenyl group and amino alcohol structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure
The compound can be represented as follows:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3-methoxyphenyl compounds have been shown to scavenge free radicals effectively. A study demonstrated that certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid, suggesting a potential for this compound in oxidative stress-related conditions .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 50 | |
| Novel Derivative A | 35 | |
| Novel Derivative B | 30 | |
| This compound | TBD | Current Study |
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line assays. In a study involving human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, similar compounds showed cytotoxic effects, with IC50 values indicating significant cell death at micromolar concentrations .
Case Study: Cytotoxicity Assay
In vitro studies revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U-87 (Glioblastoma) | 25 | |
| MDA-MB-231 (Breast Cancer) | 40 | |
| Normal Fibroblasts | >100 |
Antimicrobial Activity
The antimicrobial efficacy of structurally related compounds has been documented. For example, derivatives of amino alcohols have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | >64 |
The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : By donating hydrogen atoms to free radicals, it reduces oxidative stress.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed in related compounds.
- Antimicrobial Mechanism : Disruption of cell wall synthesis and inhibition of protein synthesis are potential mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
